![molecular formula C14H11BrO2 B066518 3-[(4-Bromobenzyl)oxy]benzaldehyde CAS No. 168084-97-7](/img/structure/B66518.png)
3-[(4-Bromobenzyl)oxy]benzaldehyde
Overview
Description
“3-[(4-Bromobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromobenzyl)oxy]benzaldehyde” consists of a benzaldehyde group (C6H5CHO) attached to a bromobenzyl group (C6H4CH2Br) via an oxygen atom .Physical And Chemical Properties Analysis
“3-[(4-Bromobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 291.14 .Scientific Research Applications
Anti-Inflammatory Agents
The compound has been used in the synthesis of a cinnamic-amino acid hybrid molecule, which was developed as a potent anti-inflammatory agent . The synthesized molecule showed high cyclooxygenase inhibitory activity (IC 50 = 6 µM) and favorable pharmacokinetic properties .
COX-2 Inhibitors
The compound can be used as a lead for the synthesis of more effective hybrids . These hybrids can be designed and developed as potent COX inhibitors .
Neuroprotective Properties
The compound has been linked to the development of neuroprotective agents . Glycine, which is implicated in the structure of the compound, presents a neuroprotective effect against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .
Alzheimer’s Disease Treatment
The compound could potentially be used in the treatment of Alzheimer’s disease . The disruption of glycinergic neurotransmittance, which is highly correlated to the activation of several pro-inflammatory enzymes such as cyclooxygenase 2 (COX-2), has been linked to Alzheimer’s disease . Thus, COX-2 inhibitors including in their structure the glycine moiety could offer protection against the onset of Alzheimer’s disease .
Blood Brain Barrier Penetration
The compound has been studied for its blood brain barrier (BBB) penetrating potency . This property is crucial for the delivery of drugs to the brain.
Synthesis of More Effective Hybrids
The compound can be used as a lead for the synthesis of more effective hybrids . These hybrids can be designed and developed with improved biological activities .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYRFSDPSJVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363473 | |
Record name | 3-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromobenzyl)oxy]benzaldehyde | |
CAS RN |
168084-97-7 | |
Record name | 3-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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